molecular formula C19H18N4O2 B14074165 6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol

6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol

Cat. No.: B14074165
M. Wt: 334.4 g/mol
InChI Key: WTNHQTPNWSUDGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . Another method involves the synthesis of a key intermediate, 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, through condensation and decarboxylation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid followed by reduction .

Industrial Production Methods

Industrial production of pimobendan typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pimobendan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates and the final pimobendan compound, which is characterized by its benzimidazole-pyridazinone structure.

Scientific Research Applications

Pimobendan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pimobendan is unique due to its dual mechanism of action, combining calcium sensitization and phosphodiesterase inhibition. This dual action makes it particularly effective in managing heart failure with fewer side effects compared to other inotropic agents .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-5-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C19H18N4O2/c1-11-9-16(22-23-19(11)24)13-5-8-15-17(10-13)21-18(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,23,24)

InChI Key

WTNHQTPNWSUDGN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NNC1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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